1-[(4-chlorophenyl)sulfonyl]-N'-[(E)-(3-methylthiophen-2-yl)methylidene]piperidine-3-carbohydrazide
Overview
Description
1-[(4-chlorophenyl)sulfonyl]-N’-[(E)-(3-methylthiophen-2-yl)methylidene]piperidine-3-carbohydrazide is a complex organic compound with a unique structure that combines a piperidine ring, a sulfonyl group, and a thiophene moiety
Preparation Methods
The synthesis of 1-[(4-chlorophenyl)sulfonyl]-N’-[(E)-(3-methylthiophen-2-yl)methylidene]piperidine-3-carbohydrazide typically involves multiple steps:
Formation of the piperidine-3-carbohydrazide core: This can be achieved by reacting piperidine-3-carboxylic acid with hydrazine hydrate under reflux conditions.
Introduction of the sulfonyl group: The piperidine-3-carbohydrazide is then reacted with 4-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonyl derivative.
Formation of the imine linkage: Finally, the sulfonyl derivative is reacted with 3-methylthiophene-2-carbaldehyde under acidic conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-[(4-chlorophenyl)sulfonyl]-N’-[(E)-(3-methylthiophen-2-yl)methylidene]piperidine-3-carbohydrazide can undergo various chemical reactions:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The imine linkage can be reduced to an amine using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions include sulfoxides, sulfones, amines, and substituted aromatic compounds.
Scientific Research Applications
1-[(4-chlorophenyl)sulfonyl]-N’-[(E)-(3-methylthiophen-2-yl)methylidene]piperidine-3-carbohydrazide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders or cancer.
Materials Science: The unique electronic properties of the thiophene moiety make this compound a potential candidate for use in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors, providing insights into their mechanisms of action.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)sulfonyl]-N’-[(E)-(3-methylthiophen-2-yl)methylidene]piperidine-3-carbohydrazide involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with amino acid residues in proteins, while the thiophene moiety can participate in π-π stacking interactions with aromatic residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
1-[(4-chlorophenyl)sulfonyl]-N’-[(E)-(3-methylthiophen-2-yl)methylidene]piperidine-3-carbohydrazide can be compared with other similar compounds, such as:
1-[(4-chlorophenyl)sulfonyl]piperidine-3-carbohydrazide: This compound lacks the thiophene moiety, which may result in different electronic properties and biological activities.
N’-[(E)-(3-methylthiophen-2-yl)methylidene]piperidine-3-carbohydrazide: This compound lacks the sulfonyl group, which may affect its ability to form strong hydrogen bonds with biological targets.
The presence of both the sulfonyl group and the thiophene moiety in 1-[(4-chlorophenyl)sulfonyl]-N’-[(E)-(3-methylthiophen-2-yl)methylidene]piperidine-3-carbohydrazide makes it unique and potentially more versatile in its applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-[(E)-(3-methylthiophen-2-yl)methylideneamino]piperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S2/c1-13-8-10-26-17(13)11-20-21-18(23)14-3-2-9-22(12-14)27(24,25)16-6-4-15(19)5-7-16/h4-8,10-11,14H,2-3,9,12H2,1H3,(H,21,23)/b20-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDTSWIPNAUWWNT-RGVLZGJSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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